molecular formula C9H12N2O2 B1356302 Methyl 3-amino-4-(methylamino)benzoate CAS No. 66315-16-0

Methyl 3-amino-4-(methylamino)benzoate

Cat. No. B1356302
CAS RN: 66315-16-0
M. Wt: 180.2 g/mol
InChI Key: UOQRESVEXATCGD-UHFFFAOYSA-N
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Patent
US06855713B2

Procedure details

71 g of 4-methylamino-3-nitro-benzoic acid-methyl ester (338 mmol) are hydrogenated in 1.41, of methanol and 67 ml of concentrated aqueous hydrochloric acid in the presence of 15 g of Pd/C (5%) at 2-5 bar, at room temperature. After filtering off the catalysts and distilling off the solvent under vacuum, the residue is dissolved in 200 ml of water, covered with ethyl acetate and basified with a 50% solution of potassium carbonate. The product is extracted in the organic phase, which is again washed with water and then dried over sodium sulphate. After removal of most of the solvent by distillation under vacuum, diethyl ether is added and it is cooled off. The resulting crystals are filtered off. Yield: 54 g (81%); MPt.: 215-220° C. (decomposition).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH3:11])=[C:6]([N+:12]([O-])=O)[CH:5]=1.Cl>[Pd].CO>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH3:11])=[C:6]([NH2:12])[CH:5]=1

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC)[N+](=O)[O-])=O
Step Two
Name
Quantity
67 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalysts
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted in the organic phase, which
WASH
Type
WASH
Details
is again washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of most of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under vacuum, diethyl ether
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled off
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=C(C=C1)NC)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.